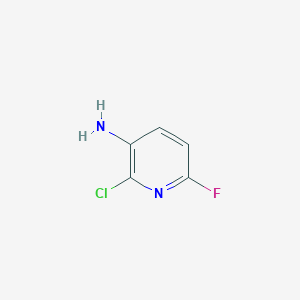

3-Amino-2-chloro-6-fluoropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Applied Sciences

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in chemistry. researchgate.netnbinno.comnih.gov Its structural similarity to benzene, but with the inclusion of a heteroatom, results in distinct electronic properties that are highly valuable in synthesis. Pyridine and its derivatives are foundational components in numerous natural products, including alkaloids and vitamins. nih.gov

In organic synthesis, the pyridine nucleus serves as a versatile building block, readily undergoing various chemical transformations to create more complex molecular architectures. nbinno.com The nitrogen atom in the ring can act as a nucleophile and a base, and it influences the reactivity of the carbon atoms in the ring, making the scaffold susceptible to both electrophilic and nucleophilic substitution reactions. This adaptability has led to its incorporation into a vast array of functional materials, ligands for catalysis, and, most notably, biologically active molecules. In the pharmaceutical industry, the pyridine scaffold is considered a "privileged structure" because it is a key component in thousands of existing drug molecules designed to treat a wide spectrum of diseases. researchgate.net

Strategic Importance of Halogen and Amino Substituents in Pyridine Derivatives

The strategic placement of halogen and amino substituents onto a pyridine ring profoundly alters its physicochemical properties and reactivity, a tactic widely employed in drug discovery and materials science.

Halogen Substituents (Chloro and Fluoro): The incorporation of halogen atoms, such as chlorine and fluorine, is a critical strategy in medicinal chemistry. nih.gov

Fluorine: The presence of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450. mdpi.com Its high electronegativity can also alter the basicity of the nearby nitrogen atom and influence intermolecular interactions, potentially improving a molecule's binding affinity to biological targets. researchgate.netnbinno.comnih.gov Fluorinated pyridines are key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. researchgate.netagropages.com

Chlorine: The chloro group can also serve as a metabolically stable substituent and can participate in halogen bonding, a type of non-covalent interaction that can be crucial for protein-ligand binding. chemrxiv.org Furthermore, chlorine's ability to act as a leaving group in nucleophilic aromatic substitution reactions makes it a synthetically useful handle for introducing other functional groups. chemrxiv.orgtpu.ru Chlorinated pyridines are essential intermediates for a wide range of bioactive compounds, from pharmaceuticals to pesticides. nih.govchemimpex.com

Amino Substituents: The amino (-NH2) group is a strong electron-donating group that significantly influences the electronic properties of the pyridine ring. It can act as a hydrogen bond donor, which is critical for molecular recognition at biological receptor sites. nih.gov Synthetically, the amino group is a versatile functional handle; it can be acylated, alkylated, or transformed into a diazonium salt, which can then be replaced by a wide variety of other substituents in reactions like the Sandmeyer reaction. nih.govjustia.com

The combination of these substituents on a single pyridine scaffold, as seen in 3-Amino-2-chloro-6-fluoropyridine, creates a highly functionalized and reactive molecule with precisely tuned properties, making it a valuable intermediate for targeted synthesis. chemimpex.comchemimpex.com

Overview of this compound within the Context of Pyridine Chemistry

This compound is a polysubstituted pyridine derivative that exemplifies the strategic functionalization discussed previously. While specific research literature and a dedicated CAS number for this exact compound are not prominent, its structure suggests its role as a highly valuable chemical intermediate. It serves as a building block where each substituent offers a specific function for subsequent synthetic modifications.

The arrangement of the amino, chloro, and fluoro groups creates a distinct pattern of reactivity:

The amino group at the 3-position can direct further reactions and is a key point for building out molecular complexity.

The chloro group at the 2-position is activated for nucleophilic substitution, allowing for the introduction of various other functional groups.

This trifunctional arrangement makes the compound a versatile precursor for creating libraries of complex molecules for screening in drug discovery and agrochemical development programs. The properties of closely related, well-documented compounds underscore the potential utility of this specific substitution pattern.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | Not Available | C₅H₄ClFN₂ | 146.55 | Predicted/Inferred |

| 3-Amino-2-chloropyridine (B31603) | 6298-19-7 | C₅H₅ClN₂ | 128.56 | 76-78 sigmaaldrich.com |

| 3-Amino-2-fluoropyridine | 1597-33-7 | C₅H₅FN₂ | 112.11 | Liquid at room temp. sigmaaldrich.com |

| 3-Amino-6-bromo-2-chloropyridine | 169833-70-9 | C₅H₄BrClN₂ | 207.46 | 117-121 chemimpex.com |

| 3-Amino-2-bromo-6-chloropyridine | 1050501-88-6 | C₅H₄BrClN₂ | 207.46 | Data not specified biosynth.com |

Research Gaps and Future Directions for this compound

The most significant research gap concerning this compound is the apparent lack of dedicated studies on its synthesis, characterization, and application in publicly accessible scientific literature. While the synthesis of various di- and tri-substituted pyridines is well-established, specific, optimized routes to this particular isomer are not widely reported. This scarcity of data presents an opportunity for foundational research.

Future research directions for this compound are likely to be guided by the established applications of its structural analogs.

Pharmaceutical Synthesis: Given that halogenated aminopyridines are key intermediates for active pharmaceutical ingredients (APIs), a primary future direction would be to utilize this compound as a starting material for novel therapeutics. Its unique combination of substituents could be leveraged to synthesize targeted inhibitors for kinases or other enzymes implicated in disease. chemimpex.comchemimpex.com

Agrochemical Development: Many modern pesticides and herbicides are based on fluorinated and chlorinated pyridine cores. agropages.com Investigating the utility of this compound as a precursor for new crop protection agents with high efficacy and potentially improved environmental profiles is a logical and promising avenue. researchgate.netchemimpex.com

Materials Science: Polysubstituted aromatic heterocycles can be used in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or sensors. The specific electronic properties conferred by the three different substituents could be explored for such applications.

Systematic studies to develop an efficient and scalable synthesis for this compound would be the first step, followed by an exploration of its reactivity in various coupling and substitution reactions. This would unlock its potential as a readily available building block for chemists across multiple disciplines.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNQAVCUIGRBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 3 Amino 2 Chloro 6 Fluoropyridine

Reactivity of the Amino Group

The amino group at the C-3 position is a key functional group that significantly influences the reactivity of the pyridine (B92270) ring. It can act as a nucleophile and can direct the course of various chemical transformations through electronic and hydrogen-bonding effects.

Nucleophilic Substitution Reactions

The exocyclic amino group in 3-Amino-2-chloro-6-fluoropyridine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to react with a variety of electrophiles. While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous aminopyridine systems. The amino group can undergo N-alkylation, N-arylation, and N-acylation. For instance, N-amino pyridinium (B92312) salts are known to engage in nucleophilic substitution reactions with appropriate electrophiles to yield N-functionalized products nih.gov. Similarly, the amino group of 2-amino-3-fluoropyridine (B1272040) is known to participate in reactions such as reductive amination and other nucleophilic substitutions, highlighting its capacity to act as a potent nucleophile in the synthesis of more complex molecules ossila.com.

These reactions typically involve the attack of the amino nitrogen on an electrophilic center, leading to the formation of a new carbon-nitrogen or heteroatom-nitrogen bond. The presence of the electron-withdrawing chloro and fluoro substituents on the pyridine ring can modulate the nucleophilicity of the amino group, generally decreasing it compared to unsubstituted aminopyridines.

Amidation and Related Derivatizations

Amidation, a specific form of N-acylation, is a common derivatization for amino groups. The amino group of this compound can react with acylating agents like acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This transformation is fundamental in medicinal chemistry for modifying the properties of a lead compound.

In a related context, methods for the synthesis of 2-aminopyridines sometimes proceed through N-formylaminopyridine intermediates, which are subsequently hydrolyzed under mild conditions nih.gov. This indicates that the formation of the amide (formamide in this case) is a feasible and reversible process. The table below shows examples of amidation reactions on related aminopyridine structures.

| Reactant | Reagent | Product | Yield (%) | Reference |

| 2-Chloro-pyridine derivatives | Various amides | N-(2-Pyridinyl)-amides | Up to 93% | nih.gov |

| Pyridine N-oxides | Activated isocyanides | N-Formyl-2-aminopyridines | — | nih.gov |

This table presents amidation reactions on related pyridine structures to illustrate the general reactivity.

Hydrogen Bonding Interactions

The this compound molecule contains functional groups capable of participating in both intra- and intermolecular hydrogen bonds. The amino group (-NH₂) can act as a hydrogen bond donor, while the pyridine ring nitrogen and the fluorine atom can act as hydrogen bond acceptors khanacademy.orgyoutube.comyoutube.com.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, the amino group of one molecule can form a hydrogen bond with the pyridine nitrogen or the fluorine atom of a neighboring molecule. These interactions can influence the crystal packing and physical properties of the compound, such as its melting point and solubility.

Intramolecular Hydrogen Bonding: A hydrogen bond may form between one of the N-H protons of the amino group and the adjacent chloro substituent at the C-2 position. However, the geometry and the relatively lower electronegativity of chlorine compared to fluorine or oxygen make this interaction weaker than typical hydrogen bonds.

Role in Molecular Recognition: In biological systems or in coordination chemistry, these hydrogen bonding capabilities are crucial for molecular recognition. For example, studies on 2-amino-3,5-dihalopyridines forming complexes with copper have shown extensive hydrogen bonding networks between the aminopyridinium cation and the metal-halide complex rsc.org. Similarly, the 2-amino-3-fluoropyridine moiety has been suggested to enhance antitumor activity by forming π–π interactions and potentially hydrogen bonds with amino acid residues like arginine in protein targets ossila.com.

Reactivity of Halogen Substituents (Chloro and Fluoro)

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen youtube.comquimicaorganica.orgstackexchange.com. The presence of electron-withdrawing halogen substituents further activates the ring for such reactions.

Nucleophilic Aromatic Substitution (SNAr) at C-2 and C-6 Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted halopyridines youtube.comacs.org. In this compound, both the C-2 and C-6 positions are activated towards nucleophilic attack. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group stackexchange.comyoutube.com.

A critical factor in these reactions is the nature of the leaving group. In SNAr reactions on aromatic rings, fluoride (B91410) is a much better leaving group than chloride. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state of the rate-determining addition step. Studies comparing the reactivity of 2-fluoropyridine (B1216828) and 2-chloropyridine (B119429) with sodium ethoxide found that the 2-fluoro compound reacts approximately 320 times faster than its chloro counterpart researchgate.net.

Therefore, in this compound, nucleophilic attack is expected to occur preferentially at the C-6 position, leading to the displacement of the fluoride ion. The amino group at C-3, being an electron-donating group, can also influence the regioselectivity, but the superior leaving group ability of fluoride is generally the dominant factor.

| Substrate | Nucleophile | Position of Substitution | Product | Conditions | Reference |

| 2-Chloro-6-fluoropyridine | Fluorine (diluted with N₂) | C-6 | 2-Chloro-6-fluoropyridine | — | chemicalbook.com |

| 2,3,6-Trifluoropyridine | Sodium ethoxide | C-2 | 2-Ethoxy-3,6-difluoropyridine | — | researchgate.net |

| 2-Fluoropyridine | Various (alcohols, amines, thiols) | C-2 | 2-Substituted pyridines | Mild conditions | acs.org |

| 4-Chloropyridine | Methoxide ion | C-4 | 4-Methoxypyridine | — | youtube.com |

This table showcases SNAr reactions on related halopyridines to demonstrate positional reactivity and leaving group preference.

Metalation and Lithiation Studies (e.g., in 2-Fluoropyridine analogues)

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of pyridine rings. The regioselectivity of deprotonation is governed by the directing ability of the substituents on the ring and the nature of the organolithium base used researchgate.net. The amino group is a potent directing group, typically requiring protection (e.g., as a pivalamide (B147659) or carbamate) before metalation.

For this compound, several outcomes are possible depending on the reaction conditions:

Deprotonation at C-4: The amino group at C-3 could direct metalation to the C-4 position.

Deprotonation at C-5: The fluorine at C-6 and the chlorine at C-2 could cooperatively direct metalation to the C-5 position.

Halogen-Metal Exchange: With certain alkyllithium reagents, especially at low temperatures, a halogen-metal exchange might occur, preferentially with the chloro or bromo substituent if present.

Studies on 2-chloropyridine have shown that the choice of base is critical. While LDA promotes exclusive lithiation at the C-3 position (ortho to the chloro group), superbases like nBuLi-LiDMAE can lead to an unprecedented C-6 lithiation nih.govresearchgate.net. This highlights the complexity and tunability of these reactions. In the case of this compound, the interplay between the directing effects of the amino group and the two different halogens would determine the site of metalation, offering a pathway to regioselectively introduce electrophiles onto the pyridine core.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling, Heck reaction)

The presence of a chlorine atom on the pyridine ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided results, the general principles apply. The chloro-substituted pyridine can react with various aryl or heteroaryl boronic acids or their esters to introduce new substituents at the 2-position.

The reactivity in Suzuki-Miyaura coupling is influenced by factors such as the choice of palladium catalyst, ligands, base, and solvent. For chloro heterocycles, robust catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands like XPhos, are typically required to achieve efficient coupling. researchgate.net The presence of the amino group on the pyridine ring can potentially influence the catalytic cycle, as nitrogen atoms can coordinate to the palladium center and sometimes deactivate the catalyst. researchgate.net

A representative, though not specific to the title compound, set of conditions for a Suzuki-Miyaura coupling of a chloroheterocycle is presented below:

| Parameter | Condition |

| Catalyst | XPhos Pd G2 |

| Base | Weak inorganic base (e.g., K₂CO₃) |

| Reactants | Chloroheterocycle, Arylboronic acid |

This table represents typical conditions and may need optimization for this compound.

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, is another palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org Similar to the Suzuki-Miyaura coupling, the chloro atom at the 2-position of this compound can participate in the Heck reaction.

A generalized set of conditions for a Heck reaction is outlined below:

| Parameter | Condition |

| Catalyst | Palladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0) |

| Ligand | Triphenylphosphine, BINAP |

| Base | Triethylamine, Potassium carbonate |

| Reactants | Unsaturated halide, Alkene |

This table represents typical conditions and may need optimization for this compound.

Sandmeyer-Related Transformations

The Sandmeyer reaction is a classic method for converting an aromatic amino group into various other functionalities via a diazonium salt intermediate. nih.gov This transformation is particularly useful for introducing substituents that are difficult to incorporate directly.

For this compound, the amino group at the 3-position can be diazotized using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. The resulting diazonium salt is then treated with a copper(I) salt to introduce the desired substituent. For example, using copper(I) chloride would replace the amino group with a chlorine atom.

The classical Sandmeyer conditions can be harsh and may not be suitable for all substrates, especially those with sensitive functional groups. nih.gov However, modern variations of this reaction offer milder and more selective transformations. nih.gov While specific applications to this compound are not detailed, the general applicability to aminoheterocycles is well-established. researchgate.net

A general procedure for a Sandmeyer-type chlorination is as follows:

| Step | Reagents & Conditions |

| Diazotization | Aminoheterocycle, NaNO₂, aq. HCl, 0 °C |

| Substitution | CuCl, 25 °C |

This table represents typical conditions and may require modification for the specific substrate.

Ortho Activating and Shielding Effects of Substituents

The reactivity and regioselectivity of electrophilic aromatic substitution on the pyridine ring of this compound are significantly influenced by the electronic effects of its substituents: the amino, chloro, and fluoro groups.

Amino Group (-NH₂): The amino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution. quora.comdoubtnut.com It donates electron density to the ring through a positive resonance effect (+R or +M), which stabilizes the carbocation intermediate formed during the attack of an electrophile at the ortho and para positions. quora.comdoubtnut.com In this compound, this would direct incoming electrophiles to the 4- and 6-positions. However, the 6-position is already substituted with a fluorine atom.

Chloro Group (-Cl): The chloro group is a deactivating group but is also an ortho, para-director. askfilo.commasterorganicchemistry.com It withdraws electron density from the ring through a negative inductive effect (-I), making the ring less reactive towards electrophiles. youtube.com However, it can donate a lone pair of electrons through resonance (+R), which stabilizes the carbocation intermediate at the ortho and para positions. askfilo.commasterorganicchemistry.com In this molecule, the chloro group is at the 2-position.

Fluoro Group (-F): The fluoro group is also deactivating and an ortho, para-director, similar to the chloro group. It has a strong -I effect and a weaker +R effect.

Reactivity of the Pyridine Nitrogen Atom

Coordination Chemistry Potential

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons and can act as a ligand in coordination chemistry, forming complexes with metal ions. The coordination ability can be influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing chloro and fluoro groups will decrease the electron density on the nitrogen atom, potentially weakening its coordination ability compared to unsubstituted pyridine. Conversely, the electron-donating amino group will increase electron density, although its effect is more pronounced at the ortho and para positions relative to the amino group itself. The steric hindrance from the adjacent chloro group at the 2-position could also influence the coordination geometry.

Protonation and Basicity Effects

The basicity of the pyridine nitrogen is a crucial property that affects its reactivity and physical properties. The pKa of the conjugate acid of pyridine is approximately 5.2. For substituted pyridines, the basicity is influenced by the electronic effects of the substituents.

Electron-donating groups increase the electron density on the nitrogen atom, making it more basic (higher pKa).

Electron-withdrawing groups decrease the electron density on the nitrogen, making it less basic (lower pKa).

In this compound:

The amino group at the 3-position is electron-donating through resonance and can increase the basicity of the pyridine nitrogen. quora.com

The chloro and fluoro groups are electron-withdrawing through their inductive effects, which will decrease the basicity. cdnsciencepub.com

Derivatization and Analog Development Based on 3 Amino 2 Chloro 6 Fluoropyridine Scaffold

Synthesis of Novel Heterocyclic Derivatives

The inherent reactivity of the 3-amino and 2-chloro substituents on the pyridine (B92270) ring makes 3-Amino-2-chloro-6-fluoropyridine an ideal precursor for the construction of various fused heterocyclic systems. These annulated products are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Pyridine-Fused Systems

The amino group at the 3-position is a key handle for the construction of fused pyrazole (B372694) rings. The synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with notable biological activities, can be achieved through condensation reactions with suitable diketones or their equivalents. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general strategy involves the reaction of a 3-aminopyridine (B143674) with a 1,3-dicarbonyl compound or its synthetic equivalent, followed by cyclization. The Gould-Jacobs reaction, for instance, utilizes a 3-aminopyrazole (B16455) (formed from a hydrazine (B178648) and a dicarbonyl compound) and diethyl 2-(ethoxymethylene)malonate to construct the pyridine portion of the pyrazolo[3,4-b]pyridine core. mdpi.com This suggests a potential pathway where the amino group of this compound could react with a suitable partner to initiate the formation of a fused pyrazole ring.

Similarly, the synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. While the starting material is a 3-aminopyridine, intramolecular cyclization strategies involving the amino group and a suitably introduced side chain on the adjacent carbon could potentially lead to related fused imidazole (B134444) systems. The Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is a powerful tool for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, though it typically employs 2-aminopyridines. nih.gov

Another important class of fused pyridines are the mdpi.comnbinno.comresearchgate.nettriazolo[4,3-a]pyridines. Their synthesis can be accomplished through the palladium-catalyzed reaction of 2-chloropyridines with hydrazides, followed by cyclization. organic-chemistry.org This methodology highlights the reactivity of the chloro-substituent and provides a viable route for creating fused triazole rings.

Polyfunctionalized Pyridines

The strategic introduction of multiple functional groups onto the this compound scaffold is crucial for creating libraries of diverse compounds for screening and lead optimization. The presence of two different halogen atoms (chlorine and fluorine) allows for selective functionalization through various cross-coupling reactions. The differential reactivity of C-Cl and C-F bonds under specific catalytic conditions can be exploited to introduce different substituents at the 2- and 6-positions.

Functional Group Interconversions and Modifications

The existing functional groups on the this compound core provide multiple avenues for further chemical modifications, enabling the introduction of a wide range of functionalities to fine-tune the physicochemical and pharmacological properties of the resulting molecules.

Introduction of Carboxylic Acid, Nitrile, and Other Functionalities

The introduction of carboxylic acid and nitrile groups can significantly alter the polarity and binding interactions of the molecule. While direct carboxylation of the pyridine ring can be challenging, these groups can be introduced through various synthetic routes. For instance, the cyanation of chloropyridines is a well-established transformation. The reaction of a chloropyridine with a cyanide source, such as potassium ferrocyanide, catalyzed by a palladium complex, can yield the corresponding cyanopyridine. This method could potentially be applied to replace the chloro group at the 2-position of the starting material. The resulting nitrile can then be hydrolyzed to a carboxylic acid or an amide, or used as a precursor for other functional groups.

Alkylation and Arylation Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the alkylation and arylation of the pyridine core. The chloro and fluoro substituents on this compound serve as handles for these transformations.

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a widely used reaction in medicinal chemistry. organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, can be employed to introduce alkynyl groups at the 2- or 6-position of the pyridine ring, depending on the relative reactivity of the C-Cl and C-F bonds under the chosen reaction conditions. nih.govsoton.ac.uklibretexts.org These alkynyl-substituted pyridines can then serve as versatile intermediates for further transformations.

Similarly, the Suzuki coupling reaction allows for the formation of carbon-carbon bonds between an organoboron compound (such as a boronic acid or ester) and a halide. researchgate.net This reaction is extensively used to introduce aryl or heteroaryl substituents, providing a straightforward method to generate biaryl structures. The selective Suzuki coupling at either the 2- or 6-position of this compound would depend on the catalyst system and reaction conditions employed.

N-alkylation and N-arylation of the amino group at the 3-position offer another avenue for diversification. Standard methods for amine alkylation, such as reductive amination or reaction with alkyl halides, can be employed. N-arylation can be achieved through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple an amine with an aryl halide.

Design Principles for Diversification of the Pyridine Core

The derivatization of the this compound scaffold is guided by principles aimed at exploring chemical space and optimizing biological activity. The pyridine ring is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. rsc.org The diversification strategy for this particular scaffold focuses on several key aspects:

Vectorial Exploration of Chemical Space: The distinct reactivity of the amino, chloro, and fluoro substituents allows for directional and controlled modification. The amino group serves as a nucleophilic center and a handle for building fused rings. The chloro and fluoro groups provide sites for electrophilic substitution and, more importantly, for various cross-coupling reactions, allowing for the introduction of a wide range of substituents with different steric and electronic properties.

Modulation of Physicochemical Properties: The introduction of different functional groups allows for the fine-tuning of key properties such as lipophilicity, polarity, and hydrogen bonding capacity. For example, introducing a carboxylic acid or a nitrile group increases polarity, while alkyl or aryl groups increase lipophilicity. The fluorine atom at the 6-position can also influence the pKa of the pyridine nitrogen and enhance metabolic stability.

Scaffold Hopping and Bioisosteric Replacement: The core pyridine ring can be used as a scaffold to mimic the spatial arrangement of functional groups in known active compounds. The various derivatization strategies allow for the synthesis of analogs where different parts of the molecule can be systematically varied to improve potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of fused heterocyclic systems can be seen as a form of scaffold hopping, where the bicyclic core presents a new three-dimensional arrangement of functional groups.

Structure-Based Drug Design: In cases where a biological target is known, the diversification of the this compound scaffold can be guided by computational modeling and X-ray crystallography data. This allows for the rational design of analogs with improved binding affinity and selectivity. The ability to introduce a variety of substituents at specific positions on the pyridine ring makes this scaffold particularly amenable to structure-based design approaches.

Strategic Placement of Electrophiles for Regio-exhaustive Functionalization

The inherent reactivity of the this compound scaffold allows for precise and selective reactions with various electrophiles. The positions on the pyridine ring exhibit different levels of reactivity, which can be exploited for controlled functionalization.

The functionalization of pyridines at positions remote to the nitrogen atom presents a significant challenge in organic synthesis. nih.govnih.gov Overcoming the directing influence of the ring nitrogen is key to achieving substitution at the C4 position. nih.govnih.gov While methods for direct C2 functionalization are well-established due to the nitrogen's directing effect, accessing other positions often requires more complex strategies. nih.gov

One approach to achieve regioselectivity is through metalation. Pyridines containing heterosubstituents like amino groups, halogens, or alkoxy groups can be selectively metalated. researchgate.net The resulting organometallic intermediates can then react with a suitable electrophile to introduce a new functional group at a specific position. researchgate.net For instance, the use of n-butylsodium has been shown to facilitate the deprotonation and functionalization of the C4-position of the pyridine ring. nih.govnih.gov This method allows for transition-metal-free alkylation reactions with various primary alkyl halides. nih.govnih.gov

Another powerful strategy involves nucleophilic aromatic substitution (SNAr). The fluorine atom at the C6 position and the chlorine atom at the C2 position are susceptible to displacement by nucleophiles. The high electronegativity of fluorine generally makes the C6 position more reactive towards nucleophilic attack compared to the C2 position bearing a chlorine atom. acs.org In fact, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). acs.org This differential reactivity allows for sequential and site-selective introduction of various functionalities.

Late-stage functionalization through a combination of C-H fluorination and subsequent SNAr has emerged as a powerful tool for modifying complex molecules. acs.org This approach enables the introduction of a wide array of functional groups, including those attached via nitrogen, oxygen, sulfur, or carbon, under mild reaction conditions. acs.org

The table below summarizes the strategic functionalization of the this compound scaffold at different positions with various electrophiles.

| Position | Activating/Directing Group | Reaction Type | Electrophile/Reagent | Resulting Functional Group |

| C4 | Amino Group (ortho, para-directing) | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents | Nitro, Halogen |

| C5 | Amino Group (ortho, para-directing) | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents | Nitro, Halogen |

| C6 | Fluorine (activating for nucleophilic attack) | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether |

| C2 | Chlorine (activating for nucleophilic attack) | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether |

| Amino Group (N3) | N/A | Acylation, Alkylation, Sulfonylation | Acyl halides, Alkyl halides, Sulfonyl chlorides | Amide, Alkylated amine, Sulfonamide |

Generation of Diversity-Oriented Libraries

The ability to selectively functionalize the this compound scaffold at multiple positions makes it an ideal starting point for the creation of diversity-oriented libraries. These libraries, containing a wide range of structurally distinct molecules, are invaluable for drug discovery and material science research.

By systematically varying the electrophiles and nucleophiles used in the derivatization reactions, a vast chemical space can be explored. For example, a combinatorial approach can be employed where a set of different amines are reacted at the C6 position, followed by a different set of alcohols at the C2 position, and finally, a variety of acylating agents on the amino group. This strategy can rapidly generate a large library of unique compounds.

The development of such libraries is crucial for identifying molecules with desired biological activities or material properties. For instance, libraries based on related fluorinated pyridine scaffolds have been instrumental in the discovery of potent inhibitors of cyclin-dependent kinases for cancer treatment and disruptors of glucokinase-glucokinase regulatory protein for type II diabetes mellitus. ossila.com

The following table illustrates a hypothetical matrix for generating a small, diversity-oriented library from the this compound scaffold.

| Starting Material | Reagent 1 (at C6) | Reagent 2 (at C2) | Reagent 3 (at N3) | Final Product |

| This compound | Morpholine | Sodium methoxide | Acetyl chloride | 3-Acetamido-2-methoxy-6-morpholinopyridine |

| This compound | Piperidine | Sodium ethoxide | Benzoyl chloride | 3-Benzamido-2-ethoxy-6-piperidinopyridine |

| This compound | Pyrrolidine | Sodium isopropoxide | Methanesulfonyl chloride | 3-(Methylsulfonamido)-2-isopropoxy-6-pyrrolidinopyridine |

This systematic approach to derivatization allows for the efficient exploration of chemical space and the rapid identification of lead compounds for further optimization. The strategic functionalization of the this compound scaffold is a powerful engine for innovation in both pharmaceutical and materials research.

Spectroscopic Characterization and Structural Analysis of 3 Amino 2 Chloro 6 Fluoropyridine and Its Derivatives

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Analysis

No peer-reviewed articles or database entries containing the IR spectrum or specific absorption frequencies for 3-Amino-2-chloro-6-fluoropyridine were identified. While IR spectra for analogs like 3-Amino-2-chloropyridine (B31603) are documented, the presence of a fluorine atom at the C-6 position would significantly alter the vibrational modes, particularly the C-F stretching and bending vibrations, as well as influencing the pyridine (B92270) ring vibrations and the N-H bending modes of the amino group. Without experimental data, a scientifically accurate analysis is not possible.

Raman Spectroscopic Studies

Similarly, no Raman spectra specific to this compound could be found. Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The analysis of the pyridine ring breathing modes and the C-Cl and C-F symmetric stretches would be of key interest, but such data remains unavailable in the public domain.

Vibrational Assignments for Molecular Modes

A complete assignment of the fundamental vibrational modes for this compound requires either experimental IR and Raman spectra, often supported by theoretical calculations (e.g., Density Functional Theory). In the absence of any spectral data for this specific compound, no vibrational assignments can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopy

No ¹H NMR spectra or chemical shift data for this compound were retrieved. The ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the amino group. The coupling patterns and chemical shifts would be influenced by the electronic effects of the chloro, fluoro, and amino substituents, but specific values are not documented.

Carbon-¹³C NMR Spectroscopy

Specific ¹³C NMR data for this compound also appears to be unpublished. The spectrum would provide five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts would be highly dependent on the attached substituents, with the carbon atoms bonded to fluorine (C-6), chlorine (C-2), and the amino group (C-3) showing characteristic shifts and C-F coupling. Without this data, a detailed structural confirmation via ¹³C NMR is not feasible.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

For this compound (C₅H₄ClFN₂), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

While a mass spectrum for this compound was not found in the searched literature, the NIST WebBook provides data for the non-fluorinated analog, 3-Amino-2-chloropyridine (C₅H₅ClN₂). nist.gov The fragmentation of this compound can offer clues to the expected fragmentation of its fluorinated derivative. The mass spectrum of 3-amino-2-chloropyridine shows a molecular ion peak and subsequent fragmentation peaks corresponding to the loss of chlorine, the amino group, and other neutral fragments. In a study on the mass spectra of substituted 2-chloro-pyridones, it was observed that the presence of different functional groups significantly modifies the fragmentation pathways. jcsp.org.pk For this compound, common fragmentation pathways would likely involve the loss of a chlorine radical (Cl•), hydrogen cyanide (HCN), and potentially a fluorine radical (F•), leading to various fragment ions that can help in confirming the structure.

Table 2: Expected and Observed Mass Spectrometry Data for Amino-chloropyridines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Expected/Observed Fragments (m/z) |

| 3-Amino-2-chloropyridine | C₅H₅ClN₂ | 128.56 | 128 ([M]⁺), 93 ([M-Cl]⁺) nist.gov |

| This compound | C₅H₄ClFN₂ | 146.55 | 146 ([M]⁺), 111 ([M-Cl]⁺), 127 ([M-F]⁺) |

X-ray Diffraction Studies for Solid-State Structures (e.g., Cocrystal and Molecular Salt Formation)

X-ray diffraction is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique is particularly valuable for elucidating the solid-state structures of molecules and understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the formation of cocrystals and molecular salts.

While the crystal structure of this compound itself is not reported in the provided search results, a study on the supramolecular assemblies of aminopyridine derivatives provides a relevant example. The crystal structure of 4-amino-3,5-dichloropyridine (B195902) has been determined, revealing that the molecules are assembled through strong N—H···N hydrogen bonds, forming supramolecular chains. iucr.org These chains are further interconnected by offset π–π stacking interactions.

In another pertinent study, the formation of a cocrystal between 2-amino-5-chloropyridine (B124133) and 3-methylbenzoic acid was investigated using single-crystal X-ray diffraction. The analysis confirmed the formation of the cocrystal, which was stabilized by N(pyridine)—H···O=C and C=O—H···N(pyridine) hydrogen bonding interactions. Such studies highlight how the specific substitution pattern on the pyridine ring dictates the nature of the intermolecular interactions and the resulting supramolecular architecture. For this compound, the presence of the amino, chloro, and fluoro substituents would offer multiple sites for hydrogen bonding and other non-covalent interactions, making it a candidate for the formation of cocrystals and molecular salts with various coformers.

Table 3: Crystallographic Data for a Related Aminopyridine Derivative

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 4-Amino-3,5-dichloropyridine | Not specified | Not specified | N—H···N hydrogen bonding, offset π–π stacking iucr.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a compound. This method is crucial for confirming the empirical formula of a newly synthesized compound and serves as a primary indicator of its purity.

For this compound (C₅H₄ClFN₂), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the identity and purity of the compound. While specific elemental analysis data for this compound was not found in the search results, it is a standard characterization technique reported in the synthesis of many related compounds, such as 3-amino-6-bromo-2-chloropyridine. chemimpex.com The purity of commercial samples of related compounds, like 3-amino-2-chloropyridine, is often confirmed by techniques such as gas chromatography (GC) and nonaqueous titration, which complement elemental analysis. tcichemicals.com

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.011 | 40.98 |

| Hydrogen | H | 1.008 | 2.75 |

| Chlorine | Cl | 35.453 | 24.19 |

| Fluorine | F | 18.998 | 12.96 |

| Nitrogen | N | 14.007 | 19.11 |

Computational Chemistry and Theoretical Studies of 3 Amino 2 Chloro 6 Fluoropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure and stability of 3-Amino-2-chloro-6-fluoropyridine.

Density Functional Theory (DFT) Calculations (e.g., B3LYP functional with specific basis sets)

Density Functional Theory (DFT) has become a widely used method for predicting the electronic properties of molecules due to its balance of accuracy and computational cost. The B3LYP functional, a hybrid functional, combined with specific basis sets such as 6-311++G(d,p), is commonly employed to investigate the geometric and electronic properties of various molecules. This level of theory has been successfully used to study related pyridine (B92270) derivatives, providing reliable results for molecular structures and vibrational frequencies. For a comprehensive analysis of this compound, DFT calculations would be instrumental in determining its optimized geometry, electronic energies, and other key quantum chemical parameters.

Molecular Modeling and Electronic Structure Analysis

Further analysis of the electronic structure provides a deeper understanding of the reactivity and intermolecular interactions of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. Analysis of the spatial distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, the MEP map would highlight the electron-rich areas, likely around the nitrogen atom of the pyridine ring and the amino group, and the electron-deficient areas.

Non-Covalent Interaction (NCI) Index Analysis

The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and analyze weak, non-covalent interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are crucial in determining the supramolecular structure and packing in the solid state. The NCI analysis is based on the electron density and its derivatives. The resulting visualization typically uses colored isosurfaces to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

Prediction of Spectroscopic Properties

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules, offering insights that complement experimental data.

The vibrational spectrum of a molecule, observable through infrared (IR) and Raman spectroscopy, is determined by its molecular structure and the nature of its chemical bonds. For this compound, a theoretical vibrational spectrum can be predicted by calculating the frequencies of its normal modes of vibration. Such calculations are typically performed using DFT methods, for instance, with the B3LYP functional and a suitable basis set like 6-311++G(d,p).

While a specific, published theoretical vibrational spectrum for this compound is not available, the expected characteristic vibrational frequencies can be inferred from studies on similar molecules such as fluoropyridines, chloropyridines, and aminopyridines. The key functional groups—amino (NH₂), chloro (C-Cl), and fluoro (C-F)—and the pyridine ring itself will give rise to distinct vibrational modes.

The amino group is expected to show symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The C-F stretching vibration is anticipated in the 1200-1300 cm⁻¹ region, while the C-Cl stretching mode generally appears at lower frequencies, around 600-800 cm⁻¹. The pyridine ring itself will exhibit a series of characteristic stretching and bending vibrations.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group/Moiety | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amino (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 |

| Amino (-NH₂) | Symmetric N-H Stretch | 3300 - 3400 |

| Amino (-NH₂) | N-H Scissoring | 1590 - 1650 |

| Pyridine Ring | C=C and C=N Stretching | 1400 - 1600 |

| Fluoro (-F) | C-F Stretch | 1200 - 1300 |

| Chloro (-Cl) | C-Cl Stretch | 600 - 800 |

This table is generated based on typical frequency ranges for these functional groups in related aromatic compounds and is not the result of a specific quantum chemical calculation on this compound.

Structure-Activity Relationship (SAR) Modeling with Fluorine Substituents

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for designing and optimizing drug candidates. The introduction of fluorine into a molecule can significantly alter its physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability.

In the context of this compound, the fluorine atom at the 6-position is expected to exert a strong electron-withdrawing effect due to its high electronegativity. This can influence the pKa of the pyridine nitrogen, making it less basic. This modulation of basicity can be critical for the interaction of the molecule with biological targets.

Computational SAR studies on fluorinated pyridines often involve the calculation of molecular descriptors such as:

Electrostatic potential maps: To visualize the electron density distribution and identify regions for potential intermolecular interactions.

Frontier molecular orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are related to the molecule's reactivity and ability to participate in charge-transfer interactions.

Lipophilicity (logP): Fluorine substitution can increase lipophilicity, which affects cell membrane permeability.

While specific SAR modeling for this compound is not documented, general principles suggest that the interplay between the electron-donating amino group and the electron-withdrawing chloro and fluoro substituents creates a unique electronic profile that could be explored in the design of new bioactive molecules.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a relatively rigid aromatic system like this compound, the conformational flexibility is limited. The primary source of conformational isomerism would be the rotation of the amino group around the C-N bond.

Applications of 3 Amino 2 Chloro 6 Fluoropyridine As a Versatile Chemical Building Block and Intermediate

Applications in Medicinal Chemistry Research

In the realm of medicinal chemistry, 3-Amino-2-chloro-6-fluoropyridine has emerged as a significant starting material for the development of novel therapeutic agents. Its structural framework is integral to the synthesis of complex heterocyclic compounds with potential applications in treating a range of diseases.

Precursor for Bioactive Molecules

The reactivity of the amino and chloro substituents on the pyridine (B92270) ring allows for its incorporation into a variety of molecular scaffolds, leading to the generation of compounds with significant biological activity. While direct research on this compound is not extensively detailed in publicly available literature, the applications of structurally similar compounds, such as 3-Amino-2-bromo-6-chloropyridine, underscore its potential. These analogous compounds are valuable intermediates in the synthesis of diverse bioactive molecules. chemimpex.comchemimpex.com The strategic placement of the amino and halogen groups facilitates a range of chemical transformations, enabling the construction of complex molecular architectures.

Scaffold for Heterocyclic Compound Synthesis for Biological Evaluation

The pyridine core of this compound is a common feature in many biologically active heterocyclic compounds. Heterocyclic moieties, particularly those containing nitrogen, are prevalent in both natural products and synthetic drugs due to their ability to interact with biological targets. The synthesis of novel heterocyclic compounds for biological evaluation often utilizes versatile building blocks like substituted aminopyridines. These scaffolds allow for the systematic modification of peripheral chemical groups to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Development of Targeted Therapies (e.g., for cancer, infectious diseases based on analogues)

Research on analogous compounds, such as 3-Amino-2-bromo-6-chloropyridine, highlights the utility of such halogenated aminopyridines in the development of targeted therapies. chemimpex.comchemimpex.com These intermediates are employed in the synthesis of molecules aimed at specific biological targets implicated in diseases like cancer and infectious diseases. chemimpex.com The ability to functionalize the pyridine ring at multiple positions allows for the fine-tuning of the molecule's shape and electronic properties to achieve high-affinity binding to protein targets.

Synthesis of Kinase Inhibitors and Antimicrobial Agents (based on analogues)

The development of kinase inhibitors is a major focus in cancer therapy, and heterocyclic scaffolds are frequently at the core of these targeted drugs. While direct synthesis from this compound is not explicitly documented in the provided search results, the synthesis of various kinase inhibitors often involves the use of substituted aminopyridines.

Similarly, the pyridine nucleus is a key component in many antimicrobial agents. The synthesis of novel antimicrobial compounds often involves the modification of a central heterocyclic scaffold to enhance potency and overcome resistance mechanisms. Research into new antimicrobial agents has explored a wide range of pyridine-containing molecules.

Below is a table summarizing the potential applications of this compound in medicinal chemistry, based on the activities of analogous compounds.

| Application Area | Therapeutic Target/Disease | Role of Pyridine Intermediate |

| Oncology | Kinase signaling pathways | Core scaffold for kinase inhibitors |

| Infectious Diseases | Bacterial and fungal enzymes | Building block for novel antimicrobial agents |

| Inflammatory Diseases | Pro-inflammatory signaling molecules | Precursor for anti-inflammatory compounds |

Applications in Agrochemical Research

In addition to its role in medicinal chemistry, this compound and its analogues are important intermediates in the agrochemical industry.

Precursor for Herbicides and Pesticides

Halogenated pyridine derivatives are a well-established class of compounds in the development of herbicides and pesticides. Patents in the field describe the synthesis of herbicidal compositions derived from 4-amino-3-chloro-pyridine-2-carboxylic acid structures, which share a similar substitution pattern with this compound. epo.orgfmeasure.comfmeasure.com These compounds often exhibit potent and selective activity against unwanted vegetation.

The reactivity of the amino and chloro groups on the pyridine ring allows for the introduction of various functional groups that can modulate the herbicidal or pesticidal activity, selectivity, and environmental persistence of the final product. The presence of a fluorine atom can also enhance the biological activity and metabolic stability of the molecule. Analogous compounds like 3-Amino-2-bromo-6-chloropyridine are explicitly mentioned as precursors for the synthesis of herbicides and pesticides. chemimpex.comchemimpex.com

The following table outlines the potential use of this compound in agrochemical applications based on related compounds.

| Agrochemical Class | Target Pest/Weed | Function of Pyridine Intermediate |

| Herbicides | Broadleaf and grassy weeds | Core structure for active ingredients |

| Pesticides | Various insect pests | Building block for insecticidal compounds |

Contribution to Pest Management Solutions

While direct applications of this compound as a standalone pesticide are not extensively documented in publicly available research, its significance in the agrochemical industry lies in its role as a key intermediate in the synthesis of more complex and potent pest management solutions. The strategic placement of amino, chloro, and fluoro groups on the pyridine ring makes it a valuable precursor for creating novel herbicides and insecticides.

The pyridine moiety is a core structure in numerous fourth-generation pesticides, which are known for their high efficiency, low toxicity, and enhanced environmental compatibility. Halogenated pyridines, such as this compound, are particularly sought after for their ability to impart specific desirable properties to the final active ingredient, including increased biological activity and metabolic stability.

Although specific commercial pesticides derived directly from this compound are not readily identifiable in the available literature, the broader class of chlorofluorinated aminopyridines is instrumental in the development of innovative crop protection agents. The synthesis of complex herbicidal molecules, such as those based on 4-amino-3-chloro-6-(substituted-phenyl)pyridine-2-carboxylic acids, often involves intermediates with similar structural features. fmeasure.comfmeasure.com The functional groups of this compound provide reactive sites for further chemical modifications, allowing for the construction of larger molecules with targeted herbicidal or insecticidal action.

Applications in Material Science

The utility of this compound extends into the realm of material science, where its unique combination of functional groups can be exploited to create specialized polymers and materials with advanced properties.

Creation of Specialized Polymers and Materials

The amino group on the pyridine ring serves as a reactive handle for polymerization reactions, enabling the incorporation of the chlorofluoropyridine unit into various polymer backbones. This can lead to the development of polymers with enhanced thermal stability, flame retardancy, and specific electronic properties. While detailed research on polymers derived specifically from this compound is limited in open literature, the broader class of aminopyridines is recognized for its potential in creating advanced materials. chemimpex.com

Advancements in Coatings and Electronics

The presence of chlorine and fluorine atoms in the structure of this compound can impart desirable characteristics to coatings, such as improved durability and resistance to environmental degradation. While specific examples are not prevalent in available documentation, related halogenated pyridines are known to be used in the development of advanced coatings. chemimpex.com In the field of electronics, the incorporation of such fluorinated and chlorinated pyridine structures into polymers could potentially lead to materials with tailored dielectric properties or other functionalities relevant to electronic components.

Applications in Fine Chemicals and Reagents

Beyond its role in large-scale industrial applications, this compound serves as a valuable intermediate in the synthesis of a variety of fine chemicals and as a specialized reagent in analytical methodologies.

Intermediate in Specialty Chemical Production

The reactivity of the amino, chloro, and fluoro groups allows for a wide range of chemical transformations, making this compound a versatile building block for the synthesis of more complex molecules. It can be a precursor in the production of various substituted pyridines, which are important scaffolds in medicinal chemistry and the development of specialty chemicals. While specific, named specialty chemicals derived from this intermediate are not widely publicized, the fundamental reactivity of the compound makes it a valuable tool for synthetic chemists.

Use as a Reagent in Analytical Methods

In the field of analytical chemistry, compounds with well-defined structures and properties, such as this compound, can be utilized as reference standards or starting materials for the synthesis of analytical reagents. Although specific, established analytical methods employing this compound as a key reagent are not detailed in the available literature, similar halogenated pyridines are used as standard reference materials in various analytical techniques to ensure the accuracy and reliability of chemical analyses. chemimpex.com

Development of Ultra-High Efficiency Acylation Catalysts

There is no direct evidence in the reviewed literature detailing the use of this compound for the synthesis of ultra-high efficiency acylation catalysts. However, a related compound, 2-chloro-3-aminopyridine, and its derivatives have been mentioned as potential raw materials for such catalysts. This suggests that substituted aminopyridines can serve as foundational structures for developing acylation catalysts. The effectiveness of these catalysts often relies on the electronic and steric properties of the substituents on the pyridine ring, which can influence the nucleophilicity and catalytic activity of the molecule.

The general principle behind using pyridine derivatives as acylation catalysts involves the nucleophilic catalysis pathway. The pyridine nitrogen acts as a nucleophile, attacking the acylating agent to form a highly reactive acylpyridinium intermediate. This intermediate is then more susceptible to attack by a nucleophile (e.g., an alcohol or amine) than the original acylating agent, thus accelerating the acylation reaction. The efficiency of such catalysts can be enhanced by modifying the substituents on the pyridine ring to optimize the stability and reactivity of the acylpyridinium intermediate.

Table 1: General Information on Pyridine-Based Acylation Catalysts

| Catalyst Type | General Structure | Mechanism of Action | Potential Enhancements |

| Pyridine Derivatives | Substituted Pyridine | Nucleophilic catalysis via acylpyridinium intermediate | Electron-donating groups to increase nucleophilicity; Chiral auxiliaries for asymmetric synthesis |

Role in Diversity-Oriented Synthesis and Combinatorial Chemistry

Specific examples of the application of this compound as a building block in diversity-oriented synthesis (DOS) or combinatorial chemistry libraries are not explicitly detailed in the available research. However, the structural features of this compound make it a potentially valuable scaffold for such applications.

Diversity-oriented synthesis aims to create structurally diverse and complex small molecules from simple starting materials. The presence of three distinct functional groups on the pyridine ring of this compound (an amino group, a chloro group, and a fluoro group) offers multiple points for diversification. These functional groups can be selectively modified through various chemical reactions to generate a library of compounds with diverse substitution patterns and three-dimensional shapes.

In combinatorial chemistry, the goal is to rapidly synthesize a large number of compounds in a systematic manner. The reactivity of the amino, chloro, and fluoro groups on this compound allows for its use in parallel synthesis schemes. For instance, the amino group can be acylated, alkylated, or used in coupling reactions, while the halogen atoms can be subjected to nucleophilic aromatic substitution or cross-coupling reactions. This multi-functional nature would allow for the generation of a large library of analogues from a single, readily available starting material.

Table 2: Potential Reactions for Diversification of this compound in Combinatorial Chemistry

| Functional Group | Potential Reactions |

| Amino Group (-NH2) | Acylation, Alkylation, Sulfonylation, Buchwald-Hartwig amination |

| Chloro Group (-Cl) | Nucleophilic Aromatic Substitution, Suzuki Coupling, Sonogashira Coupling, Heck Coupling |

| Fluoro Group (-F) | Nucleophilic Aromatic Substitution (typically requires harsher conditions than -Cl) |

Conclusion and Future Outlook

Summary of Key Research Areas and Findings

3-Amino-2-chloro-6-fluoropyridine has emerged as a valuable and versatile building block in synthetic and medicinal chemistry. Its trifunctional nature, featuring amino, chloro, and fluoro substituents on a pyridine (B92270) core, provides multiple reaction sites for diversification. Research has primarily focused on utilizing this compound as a key intermediate in the synthesis of more complex, biologically active molecules.

The principal application of this compound is as a scaffold in the development of kinase inhibitors for therapeutic use, particularly in oncology. nih.govnih.gov The pyridine core, decorated with specific functional groups, serves as a "privileged scaffold," capable of interacting with the highly conserved ATP-binding site of protein kinases. nih.govresearchgate.net For instance, derivatives of aminopyridines are investigated as inhibitors of cyclin-dependent kinases (CDKs), Monopolar Spindle 1 (MPS1), and Aurora kinases, which are crucial regulators of cell division and are often dysregulated in cancer cells. nih.govnih.gov

Furthermore, the presence of both chlorine and fluorine atoms makes it a significant precursor in the agrochemical industry. researchgate.netagropages.com Fluorinated and chlorinated pyridine derivatives are integral to the development of modern herbicides, fungicides, and pesticides, which often exhibit high efficacy and improved environmental profiles. agropages.comalfa-chemistry.com The strategic incorporation of fluorine, in particular, can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, all desirable traits for agrochemicals. youtube.com

Emerging Trends in Halogenated Pyridine Chemistry

The field of halogenated pyridine chemistry is continuously evolving, moving towards more efficient, selective, and sustainable synthetic methods. A significant trend is the development of regioselective C–H activation and functionalization. thieme-connect.de This approach avoids the often harsh conditions and limited regiocontrol of traditional electrophilic aromatic substitution, allowing for the direct introduction of halogens and other functional groups onto the pyridine ring in a more controlled manner.

Another key trend is the advancement of palladium-catalyzed cross-coupling reactions. rsc.org These methods enable the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring, which is fundamental for building molecular complexity. The development of specialized ligands and catalyst systems has broadened the scope of these reactions, even for traditionally challenging substrates. nih.gov

Late-stage functionalization is also a major focus, wherein complex molecules are modified in the final steps of a synthetic sequence. This strategy is invaluable for drug discovery, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. The ability to selectively modify a halogenated pyridine core within a larger molecule offers a powerful tool for optimizing drug candidates. rsc.org

Potential for Novel Applications and Derivatization Strategies

The unique arrangement of functional groups in this compound offers a rich platform for creating diverse molecular libraries. Each functional group provides a handle for distinct chemical transformations, enabling a modular approach to synthesis.

The chlorine atom at the C2 position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents, which is a common strategy for exploring the SAR of kinase inhibitors.

The fluorine atom at the C6 position, activated by the ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles, providing access to a different set of derivatives. The amino group at the C3 position can be readily acylated, alkylated, or used as a directing group for further functionalization of the pyridine ring. It can also be converted into other functional groups via diazotization reactions.

This multi-faceted reactivity allows for the systematic and selective modification of the scaffold, making it highly valuable for creating targeted libraries for high-throughput screening in drug and agrochemical discovery.

Below is an interactive table summarizing potential derivatization strategies for this compound.

| Position | Functional Group | Potential Reaction Type | Example Reagents/Conditions | Potential Outcome |

|---|---|---|---|---|

| C2 | Chloro (-Cl) | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Introduction of aryl/heteroaryl groups |

| C2 | Chloro (-Cl) | Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand (e.g., BINAP), base | Formation of C-N bond (secondary/tertiary amines) |

| C6 | Fluoro (-F) | Nucleophilic Aromatic Substitution (SNAr) | Alkoxides (e.g., NaOMe), Amines, Thiols | Introduction of O-, N-, or S-based nucleophiles |

| C3 | Amino (-NH₂) | Acylation / Sulfonylation | Acyl chloride or sulfonyl chloride, base | Formation of amides or sulfonamides |

| C3 | Amino (-NH₂) | Diazotization | NaNO₂, HCl; followed by Sandmeyer reaction | Conversion to -OH, -Cl, -Br, -CN, etc. |

Challenges and Opportunities in the Synthesis and Application of this compound

Challenges:

Opportunities:

Despite the synthetic challenges, the opportunities presented by this compound are substantial. As a trifunctional building block, it provides a robust and versatile starting point for combinatorial chemistry and library synthesis. Its utility as a scaffold for kinase inhibitors remains a major area of opportunity in medicinal chemistry, where the demand for novel, selective, and potent anticancer agents is high. researchgate.netchemimpex.com

The presence of a fluorine atom is particularly advantageous. Fluorine-containing pharmaceuticals and agrochemicals often exhibit enhanced potency, greater metabolic stability, and improved pharmacokinetic properties. alfa-chemistry.comyoutube.com Therefore, this compound is an attractive starting material for creating next-generation bioactive compounds. agropages.com The ability to selectively functionalize the chloro and fluoro positions allows for fine-tuning of a molecule's properties, accelerating the optimization of lead compounds in both pharmaceutical and agrochemical research and development. chemimpex.comchemimpex.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-2-chloro-6-fluoropyridine, and how can reaction yields be improved?

- Methodology : Palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ with Xantphos as a ligand) is effective for introducing amino and halogen groups. Evidence from analogous pyridine derivatives suggests using t-BuONa as a base in toluene at 80–100°C for 12–24 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >90% purity. Optimize stoichiometry (1:1.2 molar ratio of halide to amine) to minimize byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- NMR : Use and NMR to confirm substituent positions (e.g., fluorine at C6 and chlorine at C2). Expected shifts: NMR ≈ -110 ppm for C6-F .

- HPLC : Employ reverse-phase C18 columns with UV detection (254 nm) to assess purity (>95%).

- X-ray crystallography : For ambiguous cases, grow single crystals in ethanol/water (70:30) at 4°C and compare with reported analogs (e.g., 2-amino-6-chloropyridine derivatives) .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use fume hoods and PPE (nitrile gloves, lab coat) due to harmful inhalation/contact risks (R20/21/22) .

- Store in amber glass under argon at -20°C to prevent degradation.

- Neutralize waste with 10% NaOH before disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to map electrostatic potential surfaces. The C2-Cl bond shows higher electrophilicity (~1.5 eV) than C6-F, favoring SNAr at C2. Validate with kinetic studies (monitor via NMR) .

Q. How can researchers resolve contradictions in reported reaction yields for amination reactions involving this compound?

- Troubleshooting :

- Catalyst poisoning : Test ligand alternatives (e.g., replace Xantphos with BINAP) if Pd(OAc)₂ underperforms .

- Solvent effects : Compare DMF (polar aprotic) vs. toluene (non-polar). Toluene often reduces side reactions in halogenated pyridines.

- Moisture sensitivity : Use molecular sieves (3Å) in reactions to prevent hydrolysis of intermediates.

Q. What strategies enable regioselective functionalization of this compound for drug-discovery applications?

- Approaches :

- Protection/deprotection : Temporarily protect the amino group with Boc anhydride to direct substitution at C2-Cl .

- Metalation : Use LDA at -78°C to deprotonate C4-H, enabling lithiation and subsequent coupling with electrophiles (e.g., aldehydes).

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |